![molecular formula C19H17ClN6OS B2390368 N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421528-03-1](/img/structure/B2390368.png)

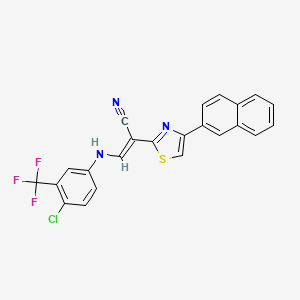

N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

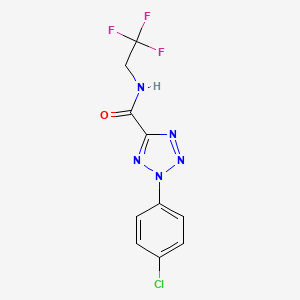

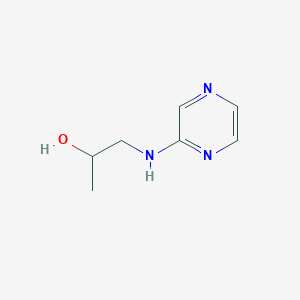

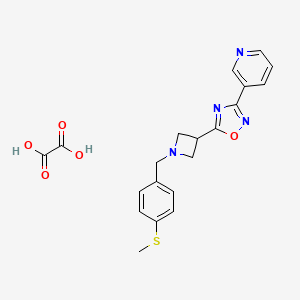

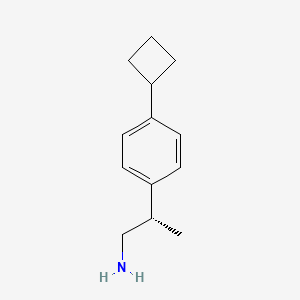

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN6OS and its molecular weight is 412.9. The purity is usually 95%.

BenchChem offers high-quality N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antifongiques

Les dérivés triazoliques ont été largement étudiés comme agents antifongiques. Notamment, le fluconazole et le voriconazole sont des médicaments contenant des triazoles disponibles dans le commerce utilisés pour lutter contre les infections fongiques. Ces composés inhibent les enzymes cytochromes P450 fongiques, perturbant la biosynthèse de l'ergostérol et conduisant à la mort cellulaire fongique .

Potentiel antiviral

Les triazoles se sont avérés prometteurs comme agents antiviraux. Leur capacité à se lier aux enzymes et aux récepteurs dans les systèmes biologiques les rend précieux dans la lutte contre les infections virales. Bien que des études spécifiques sur le composé en question soient limitées, la classe plus large des dérivés triazoliques a démontré une activité antivirale .

Propriétés antioxydantes

Les dérivés triazoliques présentent des effets antioxydants en raison de leur capacité à piéger les radicaux libres. Bien que des études directes sur le composé soient rares, la présence du noyau triazole suggère une activité antioxydante potentielle .

Recherche anticancéreuse

Les systèmes polycycliques contenant la fraction [1,2,4]triazolo[1,5-a]pyrimidine ont été étudiés pour leurs propriétés anticancéreuses. Ces composés sont prometteurs comme agents antitumoraux et peuvent être utilisés dans le traitement du cancer. Des recherches supplémentaires sont nécessaires pour explorer les effets spécifiques de notre composé sur les cellules cancéreuses .

Potentiel antiépileptique

Bien que non étudié de manière approfondie pour ce composé, d'autres dérivés triazoliques ont démontré des propriétés antiépileptiques. La présence du cycle triazole suggère que notre composé pourrait également présenter des effets similaires .

Autres applications potentielles

Au-delà des domaines mentionnés, les dérivés triazoliques ont été étudiés pour leur rôle dans le traitement de conditions telles que l'insomnie, la maladie d'Alzheimer et l'hypertension. De plus, les complexes de triazolopyrimidines avec le platine et le ruthénium ont montré une activité contre les parasites et le cancer .

En résumé, N-((2-(2-chlorophényl)-4-méthylthiazol-5-yl)méthyl)-5,7-diméthyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide est prometteur dans divers domaines de recherche. Cependant, des études supplémentaires sont nécessaires pour explorer pleinement son potentiel dans chaque domaine. 🌟

Mécanisme D'action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to interact with their targets through a variety of mechanisms, depending on the specific enzymes and receptors they bind to .

Biochemical Pathways

It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .

Pharmacokinetics

The synthesis of similar triazolo pyridine derivatives has been described, which could potentially influence the compound’s bioavailability .

Result of Action

Triazole compounds are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Action Environment

The synthesis of similar triazolo pyridine derivatives has been described under microwave conditions, which could potentially influence the compound’s stability .

Propriétés

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6OS/c1-10-8-11(2)26-19(22-10)24-16(25-26)17(27)21-9-15-12(3)23-18(28-15)13-6-4-5-7-14(13)20/h4-8H,9H2,1-3H3,(H,21,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCOULSMPJIFCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N=C(S3)C4=CC=CC=C4Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2390286.png)

![6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2390289.png)

![3-(4-chlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2390291.png)

![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2390301.png)

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2390307.png)